molecular formula C9H10BrF2N3 B8742856 2-Bromo-5-(4,4-difluoro-1-piperidyl)pyrazine

2-Bromo-5-(4,4-difluoro-1-piperidyl)pyrazine

Cat. No.: B8742856
M. Wt: 278.10 g/mol
InChI Key: KFOKTPVSMKPXKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(4,4-difluoro-1-piperidyl)pyrazine is a chemical compound with the molecular formula C9H10BrF2N3. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. The presence of bromine and difluoropiperidinyl groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4,4-difluoro-1-piperidyl)pyrazine typically involves the bromination of a pyrazine derivative followed by the introduction of the difluoropiperidinyl group. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium. The process may involve multiple steps, including halogenation, nucleophilic substitution, and cyclization.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in controlled environments, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4,4-difluoro-1-piperidyl)pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a variety of functionalized pyrazine derivatives .

Scientific Research Applications

Chemistry

In chemistry, 2-Bromo-5-(4,4-difluoro-1-piperidyl)pyrazine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in the study of enzyme mechanisms or as a probe in biochemical assays .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or diseases .

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4,4-difluoro-1-piperidyl)pyrazine involves its interaction with specific molecular targets. The bromine and difluoropiperidinyl groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(4,4-difluoro-1-piperidyl)pyrazine: Unique due to the presence of both bromine and difluoropiperidinyl groups.

    Pyrazine, 2-bromo-5-(4-fluoro-1-piperidinyl)-: Lacks one fluorine atom, leading to different chemical and biological properties.

    Pyrazine, 2-chloro-5-(4,4-difluoro-1-piperidinyl)-:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H10BrF2N3

Molecular Weight

278.10 g/mol

IUPAC Name

2-bromo-5-(4,4-difluoropiperidin-1-yl)pyrazine

InChI

InChI=1S/C9H10BrF2N3/c10-7-5-14-8(6-13-7)15-3-1-9(11,12)2-4-15/h5-6H,1-4H2

InChI Key

KFOKTPVSMKPXKD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)C2=CN=C(C=N2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,5-dibromopyrazine (200 mg), 4,4-difluoropiperidine hydrochloride (132 mg) and cesium carbonate (603 mg) in dimethyl sulfoxide (5 mL) was stirred overnight at 90° C. under nitrogen atmosphere. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed successively with water and saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (89 mg).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
132 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
603 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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